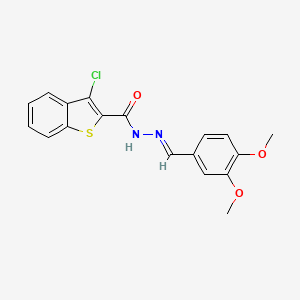

![molecular formula C14H15N5O2S B5548934 6-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548934.png)

6-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves various strategies. For instance, 6-(2-Thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine can react with different active methylene compounds to afford derivatives like pyridopyrazolopyrimidine and pyrazolyl oxadiazolylthieno[2,3-b]pyridine (Rateb, 2014). Similarly, other related imidazo[1,2-a]pyridine derivatives have been synthesized using various reagents and reaction conditions, as seen in the work of Hamdouchi et al. (1999) and others.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been studied through different techniques like FT-IR, NMR spectroscopy, and X-ray diffraction. For example, Qin et al. (2019) conducted a detailed analysis of the crystal structure of a related compound using density functional theory (DFT) to compare with X-ray diffraction values (Qin et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of imidazo[1,2-a]pyridine derivatives is influenced by their functional groups. These compounds can undergo various reactions, including ring closure, Suzuki reaction, hydrolysis, and amidation as shown in the synthesis process (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, like solubility, melting point, and stability, are crucial for their application in medicinal chemistry. Studies on related compounds have provided insights into these properties, though specific data on the compound might require further investigation.

Chemical Properties Analysis

Imidazo[1,2-a]pyridine derivatives exhibit a range of chemical properties based on their substitution patterns. These properties include reactivity towards various reagents, stability under different conditions, and potential biological activity. For instance, Alcarazo et al. (2005) explored the properties of imidazo[1,5-a]pyridine derivatives, indicating the versatility of the imidazo[1,2-a]pyridine scaffold (Alcarazo et al., 2005).

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Derivative Formation Research has been conducted on synthesizing and modifying imidazo[1,2-a]pyridine derivatives to explore their chemical and physical properties. For example, studies have demonstrated methods for synthesizing pyridopyrazolopyrimidine and imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine derivatives, highlighting the versatility of these compounds for further chemical modifications (Rateb, 2014). Such research underpins the development of novel compounds with potential therapeutic applications.

Medicinal Chemistry and Drug Discovery The imidazo[1,2-a]pyridine core structure has been a target for modification in drug discovery efforts, particularly in the search for novel pharmacological agents. For instance, research aimed at reducing metabolism mediated by aldehyde oxidase (AO) in imidazo[1,2-a]pyrimidine derivatives has provided insights into designing compounds with improved metabolic stability, which is crucial for developing effective drugs (Linton et al., 2011).

Antiviral and Antimicrobial Activity Compounds within the imidazo[1,2-a]pyridine family have been evaluated for their antiviral and antimicrobial properties. For example, a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines were synthesized and tested for antirhinovirus activity, demonstrating the potential of these compounds as antiviral agents (Hamdouchi et al., 1999).

Antiprotozoal Agents The development of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents exemplifies the therapeutic potential of these compounds. Such research has contributed to identifying potent inhibitors against protozoal infections, underlining the significance of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry (Ismail et al., 2004).

Eigenschaften

IUPAC Name |

6-methyl-N-[[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]methyl]imidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2S/c1-9-3-4-12-16-10(7-19(12)6-9)14(20)15-5-13-17-11(8-22-2)18-21-13/h3-4,6-7H,5,8H2,1-2H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNMMRGXJHPSAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)NCC3=NC(=NO3)CSC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-pyridinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5548878.png)

![4-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5548885.png)

![8-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548899.png)

![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5548904.png)

![N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B5548906.png)

![N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine](/img/structure/B5548911.png)

![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxamide](/img/structure/B5548912.png)

![1-(6-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridin-3-yl)ethanone](/img/structure/B5548928.png)

![2-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5548936.png)

![4-[1-(2,5-dimethyl-3-furoyl)piperidin-3-yl]benzoic acid](/img/structure/B5548945.png)